molecular formula C22H21N5O2 B2659260 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide CAS No. 899967-12-5

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide

Cat. No.: B2659260
CAS No.: 899967-12-5
M. Wt: 387.443
InChI Key: HZVGMSQEEFAZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused pyrazole-pyrimidine core. Its structure includes a 3,4-dimethylphenyl group at the pyrazole N1 position and a 3,5-dimethylbenzamide substituent at the pyrimidinone C5 position.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-13-7-14(2)9-17(8-13)21(28)25-26-12-23-20-19(22(26)29)11-24-27(20)18-6-5-15(3)16(4)10-18/h5-12H,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVGMSQEEFAZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazolone derivative. The pyrazolone is further reacted with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrazolo[3,4-d]pyrimidines.

Scientific Research Applications

Biological Activities

Research indicates that compounds in this class exhibit significant biological activities, including:

  • Anticancer Properties : The pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Some derivatives demonstrate activity against bacterial strains and fungi, suggesting potential use in treating infections.
  • Anti-inflammatory Activity : These compounds may modulate inflammatory pathways, providing a basis for their application in inflammatory diseases.

Anticancer Activity

A study evaluated the anticancer effects of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide on several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in breast and lung cancer cells. The compound induced apoptosis through caspase activation and increased levels of pro-apoptotic proteins.

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide involves inhibition of specific enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of CDKs, preventing their interaction with substrates and thus blocking cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (e.g., fused heterocycles, aryl substituents) and synthetic pathways, enabling a comparative analysis:

Key Observations:

Core Heterocycle Differences: The target compound features a pyrazolo[3,4-d]pyrimidinone scaffold, distinct from the imidazo-pyrimidopyrimidine (3d) or benzoimidazo-pyrimidine (9e, 10e) cores in analogs.

Substituent Impact :

  • The 3,4-dimethylphenyl group in the target compound may enhance lipophilicity compared to the methoxy-piperazinylphenyl group in 3d , which introduces polarity and hydrogen-bonding capacity.
  • 9e ’s triazolopyridine substituent introduces a planar, electron-deficient moiety, likely influencing solubility and intermolecular interactions .

Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and other potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C23H23N5O3C_{23}H_{23}N_{5}O_{3} with a molecular weight of approximately 417.47 g/mol. Its structure features a fused heterocyclic core, which is characteristic of pyrazolo[3,4-d]pyrimidines, known for their significant pharmacological properties.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit notable anticancer activity. The compound has been evaluated for its potential to inhibit the growth of various cancer cell lines, including those overexpressing epidermal growth factor receptors (EGFR).

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can significantly reduce cell viability in cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). For instance:

CompoundCell LineIC50 (µM)
Compound 12bA5498.21
Compound 12bHCT-11619.56

These findings suggest that the compound could serve as a potent EGFR inhibitor, which is crucial for the treatment of certain cancers .

The mechanism by which this compound exerts its anticancer effects includes:

  • EGFR Inhibition : The compound acts as an inhibitor of EGFR, which is often overexpressed in various cancers. This inhibition leads to reduced proliferation of cancer cells.
  • Induction of Apoptosis : Flow cytometric analyses have shown that the compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, thus promoting cell death .
  • Cell Cycle Arrest : The compound has been observed to arrest the cell cycle at the S and G2/M phases, further contributing to its anticancer efficacy .

Other Biological Activities

Beyond its anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives are known for a range of other biological activities:

  • Antibacterial and Antifungal : These compounds exhibit antibacterial and antifungal properties, making them potential candidates for treating infections .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation .
  • Neuroprotective Properties : There is evidence suggesting neuroprotective effects, potentially beneficial in neurodegenerative diseases .

Study on Anticancer Activity

A recent study identified a novel anticancer compound through screening a drug library on multicellular spheroids. The study highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in targeting cancer cells while sparing normal cells. The findings indicated that specific modifications to the pyrazolo structure could enhance anticancer potency .

Synthesis and Evaluation

The synthesis of this compound involves several steps aimed at optimizing yield and purity. Various methods have been employed to assess its biological activity through in vitro assays against human cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for pyrazolo[3,4-d]pyrimidine derivatives like the target compound?

  • Methodology : The compound’s core structure can be synthesized via cyclocondensation of 5-aminopyrazole precursors with nitriles or orthoesters under reflux conditions. For example, details pyrazolo[3,4-d]pyrimidine synthesis using alkyl halides in dry acetonitrile, followed by recrystallization. Key steps include coupling reactions (e.g., with substituted benzoyl chlorides) and purification via column chromatography .
  • Characterization : Confirmation requires ¹H NMR (to verify substituent integration), HRMS (for molecular weight validation), and IR spectroscopy (to identify carbonyl and amine groups) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Analytical Workflow :

¹H NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .

HRMS : Confirm the molecular ion peak (e.g., [M+H]⁺) with <2 ppm mass accuracy .

X-ray Crystallography (if crystalline): Resolve the pyrazolo-pyrimidine core geometry, as demonstrated for related structures in .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data during structural confirmation?

  • Troubleshooting :

  • Solvent Effects : Use deuterated DMSO or CDCl₃ to minimize signal splitting caused by residual protons .
  • Dynamic Exchange : For tautomeric forms (e.g., keto-enol), employ variable-temperature NMR to stabilize signals .
  • Cross-Validation : Compare with X-ray data ( ) or computational models (DFT) to reconcile ambiguous peaks .

Q. What strategies optimize low-yield coupling reactions in pyrazolo[3,4-d]pyrimidine synthesis?

  • Reaction Engineering :

  • Catalysis : Use Pd(OAc)₂ or CuI for Suzuki-Miyaura couplings (referenced in for similar scaffolds) .
  • Solvent Selection : Anhydrous acetonitrile ( ) or DMF improves reagent solubility and reaction efficiency .
  • Temperature Control : Gradual heating (e.g., 80°C for 12 hours) minimizes side reactions, as shown in for related intermediates .

Q. How should biological activity assays be designed for this compound?

  • Protocol Design :

  • In Vitro Models : Screen for anti-inflammatory or kinase inhibition using enzyme-linked immunosorbent assays (ELISA), referencing pyrazole derivatives in .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with positive controls (e.g., dexamethasone for anti-inflammatory assays) .
  • Data Analysis : Use GraphPad Prism for IC₅₀ calculations and ANOVA for statistical significance (p<0.05).

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally similar compounds?

  • Root Causes :

  • Polymorphism : Different crystal packing (e.g., reports melting points of 151–154°C vs. 221–224°C for analogous compounds) .
  • Impurities : Recrystallize with HPLC-grade solvents (e.g., uses acetonitrile) to improve purity .
    • Resolution : Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.

Methodological Tables

Table 1 : Key Synthetic Parameters from

Reaction StepReagent/ConditionYield (%)Purification Method
AlkylationAlkyl halide, dry CH₃CN70–96Recrystallization
Urea couplingAryl isocyanate, CH₂Cl₂70–85Column chromatography

Table 2 : Spectroscopic Benchmarks ( )

TechniqueKey Peaks/SignalsReference Compound
¹H NMR (400 MHz)δ 8.2 (pyrimidine H), δ 2.3 (CH₃)Compound 2l
HRMS[M+H]⁺ = 425.1234Compound 9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.